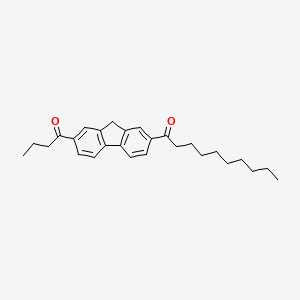![molecular formula C11H15FN2OS B14591088 N-[1-(2-Fluorophenyl)ethyl]-N'-(2-hydroxyethyl)thiourea CAS No. 61290-50-4](/img/structure/B14591088.png)
N-[1-(2-Fluorophenyl)ethyl]-N'-(2-hydroxyethyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(2-Fluorophenyl)ethyl]-N’-(2-hydroxyethyl)thiourea is a chemical compound known for its unique structure and potential applications in various fields. This compound features a thiourea group, which is known for its versatility in chemical reactions and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-Fluorophenyl)ethyl]-N’-(2-hydroxyethyl)thiourea typically involves the reaction of 2-fluoroacetophenone with thiourea in the presence of a base. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 50-70°C. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the desired product.
Industrial Production Methods
Industrial production of N-[1-(2-Fluorophenyl)ethyl]-N’-(2-hydroxyethyl)thiourea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-(2-Fluorophenyl)ethyl]-N’-(2-hydroxyethyl)thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-[1-(2-Fluorophenyl)ethyl]-N’-(2-hydroxyethyl)thiourea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism of action of N-[1-(2-Fluorophenyl)ethyl]-N’-(2-hydroxyethyl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The fluorophenyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-ethyl-N’-(2-fluorophenyl)thiourea
- N-(2-hydroxyethyl)-N’-(2-fluorophenyl)thiourea
- N-(2-fluorophenyl)-N’-(2-hydroxyethyl)urea
Uniqueness
N-[1-(2-Fluorophenyl)ethyl]-N’-(2-hydroxyethyl)thiourea is unique due to the presence of both a fluorophenyl group and a hydroxyethyl group, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
61290-50-4 |
|---|---|
Formule moléculaire |
C11H15FN2OS |
Poids moléculaire |
242.32 g/mol |
Nom IUPAC |
1-[1-(2-fluorophenyl)ethyl]-3-(2-hydroxyethyl)thiourea |
InChI |
InChI=1S/C11H15FN2OS/c1-8(14-11(16)13-6-7-15)9-4-2-3-5-10(9)12/h2-5,8,15H,6-7H2,1H3,(H2,13,14,16) |
Clé InChI |
OVOWETOCAGTQFH-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1F)NC(=S)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


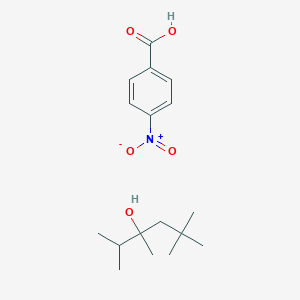

![Hexanal, 3-[(phenylmethyl)thio]-](/img/structure/B14591011.png)
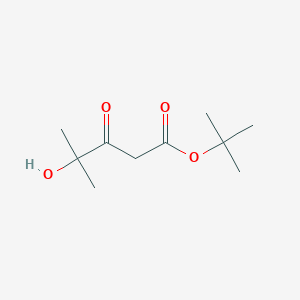
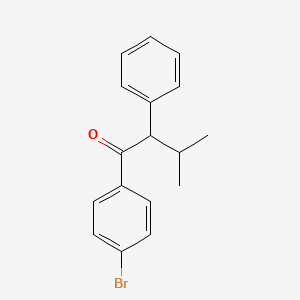
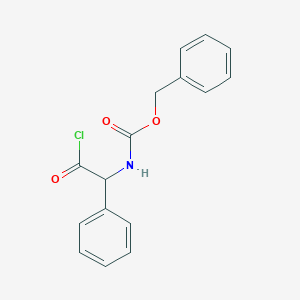
![Benzene, [(1-phenylethenyl)seleno]-](/img/structure/B14591046.png)
![2,2'-(Ethane-1,2-diyl)bis(1-chloro-3H-naphtho[2,1-b]pyran)](/img/structure/B14591050.png)
phosphanium thiocyanate](/img/structure/B14591053.png)
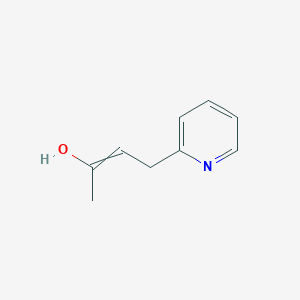
![1,2,4-Triazolo[3,4-c][1,2,4]triazin-5(1H)-one, 6-methyl-](/img/structure/B14591060.png)
![2-[Di(butan-2-yl)amino]-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14591067.png)

